molecular formula C16H15N3O2 B14495010 1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone CAS No. 63193-68-0

1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone

Cat. No.: B14495010
CAS No.: 63193-68-0
M. Wt: 281.31 g/mol
InChI Key: CWHADDRSYYTDOA-UHFFFAOYSA-N
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Description

1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone: is a complex organic compound with a unique structure that includes a triazene group and two benzene rings connected by ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone typically involves the reaction of ethene-1,1,2,2-tetramethylene tetrabromide with hydroxyketone and aldehyde derivatives . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenation using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone involves its interaction with specific molecular targets and pathways. The triazene group can undergo cleavage to form reactive intermediates that interact with cellular components, leading to various biological effects . These interactions can affect cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone is unique due to its triazene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

63193-68-0

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

1-[4-[2-(4-acetylphenyl)iminohydrazinyl]phenyl]ethanone

InChI

InChI=1S/C16H15N3O2/c1-11(20)13-3-7-15(8-4-13)17-19-18-16-9-5-14(6-10-16)12(2)21/h3-10H,1-2H3,(H,17,18)

InChI Key

CWHADDRSYYTDOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NN=NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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